![molecular formula C25H17ClN4O4S B2891751 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034314-59-3](/img/structure/B2891751.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole, a quinazolinone, and an oxadiazole . These groups are common in many pharmaceuticals and could potentially have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group is a type of aromatic ether, the quinazolinone is a type of heterocyclic compound, and the oxadiazole is a type of organic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Antimicrobial and Antifungal Applications Research on quinazolinone derivatives has demonstrated significant antimicrobial and antifungal properties. For instance, a study by Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one, showing moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable to the standard drug ciprofloxacin (Kapoor, Nabi, Gupta, & Gupta, 2017). Similarly, Mohamed et al. (2010) explored the antibacterial and antifungal activities of novel 6,8-dibromo-4(3H)quinazolinone derivatives, finding potent in vitro antimicrobial activity with certain compounds exhibiting significant minimum inhibitory concentrations (MICs) against various bacteria and fungi (Mohamed, Kamel, Kassem, Abotaleb, Abd El‐Moez, & Ahmed, 2010).
Antitumor Activity Another critical area of application for quinazolinone derivatives is in antitumor research. Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent compared to the positive control 5-FU, highlighting their potential as cancer therapeutics (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Diuretic Agents Research by Maarouf, El‐Bendary, and Goda (2004) into quinazolin‐4(3H)‐one derivatives containing thiazole or 1,3,4‐thiadiazole moieties revealed significant diuretic activity. This study emphasizes the versatility of quinazolinone derivatives in developing therapeutic agents beyond antimicrobial and antitumor applications (Maarouf, El‐Bendary, & Goda, 2004).
Analgesic and Anti-inflammatory Activities Derivatives of quinazolinone have also been investigated for their potential analgesic and anti-inflammatory activities. Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, which exhibited potent analgesic and anti-inflammatory activities in animal studies, suggesting their applicability in managing pain and inflammation (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O4S/c26-17-5-3-4-16(11-17)23-28-22(34-29-23)13-35-25-27-19-7-2-1-6-18(19)24(31)30(25)12-15-8-9-20-21(10-15)33-14-32-20/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTIFXNZEKSLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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